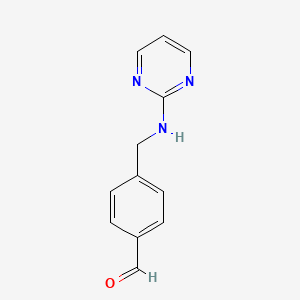
Levulinic anhydride
Übersicht
Beschreibung
Levulinic anhydride is an organic compound derived from levulinic acid. It is a versatile chemical intermediate used in various industrial applications. This compound is known for its reactivity and ability to form derivatives that are valuable in multiple sectors, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Levulinic anhydride can be synthesized through the dehydration of levulinic acid. This process typically involves heating levulinic acid in the presence of a dehydrating agent such as phosphorus pentoxide or sulfuric acid. The reaction conditions often require elevated temperatures to facilitate the removal of water and the formation of the anhydride.
Industrial Production Methods: In an industrial setting, this compound is produced by continuous dehydration of levulinic acid using a packed bed reactor. The process involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include vanadium oxides supported on silica. The reaction is carried out at high temperatures to ensure efficient conversion of levulinic acid to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Levulinic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce maleic anhydride using supported vanadates as catalysts.
Reduction: Reduction reactions can convert this compound to gamma-valerolactone.
Substitution: It can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and trifluoroacetic acid are used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Alcohols or amines under acidic or basic conditions.
Major Products:
Oxidation: Maleic anhydride.
Reduction: Gamma-valerolactone.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
Levulinic anhydride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential as bioactive molecules.
Medicine: It is explored for its potential in drug development, particularly in creating prodrugs that can be activated in the body.
Industry: this compound is used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of levulinic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets include hydroxyl and amino groups in organic molecules, facilitating the formation of esters and amides. The pathways involved in its reactions are typically catalyzed by acids or bases, depending on the desired product.
Vergleich Mit ähnlichen Verbindungen
Levulinic anhydride is unique due to its high reactivity and versatility. Similar compounds include:
Gamma-valerolactone: A product of this compound reduction, used as a solvent and fuel additive.
Maleic anhydride: Produced from the oxidation of this compound, used in the manufacture of resins and coatings.
Diphenolic acid: A derivative of levulinic acid, used as a substitute for bisphenol-A in polymer production.
This compound stands out due to its ability to form a wide range of derivatives, making it a valuable intermediate in various chemical processes.
Eigenschaften
IUPAC Name |
4-oxopentanoyl 4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-7(11)3-5-9(13)15-10(14)6-4-8(2)12/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPUFFYCAUBNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OC(=O)CCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















